Trimethyllysine-d9

Description

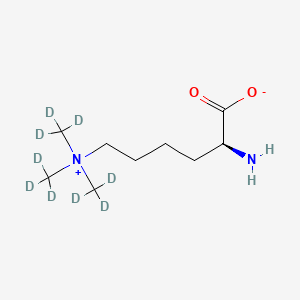

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |

InChI Key |

MXNRLFUSFKVQSK-DQBSYZJZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)[O-])N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Trimethyllysine-d9: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyllysine-d9 (TML-d9) is the deuterated, stable isotope-labeled form of Nε,Nε,Nε-trimethyllysine (TML). TML is a naturally occurring, post-translationally modified amino acid that plays a crucial role in two major biological processes: carnitine biosynthesis and the epigenetic regulation of gene expression through histone methylation. Due to its chemical and biological significance, TML is an analyte of great interest in various research fields, including metabolism, epigenetics, and cardiovascular disease. TML-d9 serves as an indispensable tool for the accurate quantification of endogenous TML levels in biological samples, primarily as an internal standard in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of TML-d9, its applications, and the biological pathways in which its non-labeled counterpart is involved.

Chemical and Physical Properties

This compound is structurally identical to trimethyllysine, with the exception of the nine hydrogen atoms on the three methyl groups of the ε-amino group being replaced by deuterium. This isotopic substitution results in a molecular weight increase of nine Daltons, which allows for its differentiation from endogenous TML in mass spectrometry without altering its chemical behavior during sample preparation and chromatographic separation.

| Property | Value |

| Chemical Formula | C₉H₁₁D₉N₂O₂ |

| Molecular Weight | 197.32 g/mol |

| CAS Number | 1182037-78-0 |

| Appearance | White Solid |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere |

| Solubility | Soluble in water |

Applications in Research

The primary application of this compound is as an internal standard for the quantification of TML in biological matrices such as plasma, serum, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for sample loss during preparation and for matrix effects during ionization.

Experimental Protocols

Quantification of Trimethyllysine in Human Plasma using LC-MS/MS

This protocol describes a common method for the analysis of TML in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with TML-d9 as an internal standard.[1]

1. Sample Preparation:

-

To 50 µL of plasma sample, add 400 µL of an internal standard working solution (ISWS). The ISWS is prepared by adding 150 µl of TML-d9 (20 µg/ml in ultrapure water) and 500 µl of TMAO-d9 (1 ug/ml in ultrapure water) to 200 ml of pure methanol.[1]

-

Vortex the mixture for 15 minutes.[1]

-

Centrifuge at 3,000 x g for 15 minutes at 4°C.[1]

-

Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[1]

2. Liquid Chromatography:

-

LC System: UltiMate 3000, Dionex, Sunnyvale, CA, USA[1]

-

Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 50 mm (Waters, Milford, MA, USA)[1]

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water[1]

-

Mobile Phase B: 10 mM ammonium acetate with 0.1% formic acid in 95% acetonitrile[1]

-

Gradient: A gradient elution is used.

-

Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for this column dimension.

-

Injection Volume: Typically 1-10 µL.

3. Tandem Mass Spectrometry:

-

MS System: TSQ Vantage, Thermo Scientific, Waltham, MA, USA[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions:

4. Quantification:

-

A calibration curve is generated using known concentrations of TML spiked into a matrix similar to the samples being analyzed (e.g., charcoal-stripped plasma).

-

The peak area ratio of the analyte (TML) to the internal standard (TML-d9) is plotted against the concentration of the calibrators.

-

The concentration of TML in the unknown samples is then calculated from the calibration curve.

Biological Significance of Trimethyllysine

Carnitine Biosynthesis

Trimethyllysine is a critical intermediate in the biosynthesis of carnitine, an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The pathway involves a series of enzymatic reactions.

Epigenetic Regulation: Histone Methylation

Trimethyllysine is a key post-translational modification found on histone proteins, particularly on the N-terminal tails of histone H3 and H4. The methylation of specific lysine residues plays a pivotal role in regulating chromatin structure and gene expression. The addition and removal of methyl groups are catalyzed by histone methyltransferases (HMTs) and histone demethylases (KDMs), respectively.[2]

References

In-Depth Technical Guide to Trimethyllysine-d9: Properties, Pathways, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical applications of Trimethyllysine-d9. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who are utilizing this stable isotope-labeled compound in their work.

Core Chemical Properties

This compound, a deuterated analog of the naturally occurring amino acid Nε,Nε,Nε-trimethyllysine, serves as a crucial tool in various research applications, particularly in mass spectrometry-based quantitative analysis. The incorporation of nine deuterium atoms on the trimethylammonium group provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of its non-labeled counterpart.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value |

| Chemical Name | Nε,Nε,Nε-Trimethyl-d9-L-lysine |

| Synonyms | (S)-2-Amino-6-(trimethyl-d9-ammonio)hexanoic acid, TML-d9 |

| CAS Number | 1182037-78-0 |

| Molecular Formula | C₉H₁₁D₉N₂O₂ |

| Molecular Weight | 197.32 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99 atom % D |

Biological Significance and Key Signaling Pathways

Nε,Nε,Nε-trimethyllysine is a post-translationally modified amino acid with pivotal roles in two major biological pathways: carnitine biosynthesis and histone methylation, a key process in epigenetic regulation.

Carnitine Biosynthesis

Trimethyllysine is the initial precursor for the biosynthesis of carnitine, an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[1][2][3][4] The pathway involves a series of enzymatic reactions primarily occurring in the liver and kidneys.

Caption: The enzymatic pathway of L-carnitine biosynthesis from Nε,Nε,Nε-Trimethyllysine.

Histone Lysine Methylation and Demethylation

Trimethyllysine is a well-known post-translational modification of histone proteins, particularly on histone H3.[5][6][7] This methylation is a dynamic process regulated by histone methyltransferases (HMTs) and histone demethylases (KDMs) and plays a crucial role in gene expression regulation.[6][8][9] Different methylation states (mono-, di-, and tri-methylation) on specific lysine residues can either activate or repress gene transcription.

Caption: Dynamic regulation of histone lysine methylation and demethylation.

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of endogenous trimethyllysine in biological samples.

Quantification of Trimethyllysine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of trimethyllysine in human plasma. Optimization of specific parameters will be required for individual instruments and experimental conditions.

3.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Trimethyllysine (Analytical Standard)

-

Human Plasma (e.g., K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

3.1.2. Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of trimethyllysine and this compound in a suitable solvent (e.g., 50% methanol in water). Create a series of working standard solutions by serially diluting the trimethyllysine stock solution. Prepare a working internal standard solution of this compound.

-

Plasma Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

3.1.3. LC-MS/MS Parameters (Example)

-

Liquid Chromatography (LC):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Trimethyllysine: Q1: 189.2 m/z → Q3: 130.1 m/z

-

This compound: Q1: 198.2 m/z → Q3: 139.1 m/z

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

3.1.4. Data Analysis Workflow

Caption: A typical workflow for quantitative data analysis using stable isotope dilution.

NMR Spectroscopy

3.2.1. Sample Preparation

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent, typically Deuterium Oxide (D₂O).

-

The concentration should be sufficient for a good signal-to-noise ratio, generally in the range of 1-10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

3.2.2. Data Acquisition (Example)

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: ¹H NMR.

-

Parameters:

-

Number of Scans: 16-64 (or more for dilute samples).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Solvent Suppression: If necessary, use a presaturation sequence to suppress the residual HDO signal.

-

The resulting ¹H NMR spectrum should show the characteristic peaks for the lysine backbone protons, while the signal corresponding to the trimethylammonium protons will be absent due to the deuterium substitution. This confirms the isotopic labeling of the molecule.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of trimethyllysine in health and disease. Its well-defined chemical properties and its utility as an internal standard in robust analytical methods, such as LC-MS/MS, enable precise and accurate quantification in complex biological matrices. A thorough understanding of its involvement in critical biological pathways like carnitine biosynthesis and histone methylation further enhances its value in metabolomic and epigenetic studies. The protocols and information provided in this guide are intended to facilitate the effective application of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Carnitine Synthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 4. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Histone methylation - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Dynamics of Histone Lysine Methylation: Structures of Methyl Writers and Eraser - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Trimethyllysine in Carnitine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is an essential metabolite, critical for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in cellular energy production. The biosynthesis of L-carnitine is a four-step enzymatic pathway that originates from the precursor molecule, Nε-trimethyllysine (TML). This technical guide provides an in-depth exploration of the function of trimethyllysine as the cornerstone of carnitine biosynthesis. It details the enzymatic cascade, presents quantitative data on enzyme kinetics, outlines experimental protocols for pathway analysis, and illustrates the biochemical journey from TML to L-carnitine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic pathways and related therapeutic interventions.

Introduction to Carnitine Biosynthesis

L-carnitine is a conditionally essential nutrient that plays a pivotal role in energy metabolism.[1] While a significant portion of carnitine is obtained from dietary sources, endogenous synthesis is crucial for maintaining homeostasis.[1] This biosynthetic pathway is highly conserved across many species and is particularly active in the liver and kidneys.[2][3] The entire process begins with trimethyllysine, a post-translationally modified amino acid derived from the proteasomal or lysosomal degradation of proteins such as histones and myosin.[3][4] The conversion of trimethyllysine to L-carnitine involves a sequence of four enzymatic reactions.[4][5]

The Enzymatic Pathway from Trimethyllysine to L-Carnitine

The biosynthesis of L-carnitine is a four-step process that transforms trimethyllysine into its final, biologically active form. This pathway involves a series of hydroxylation, aldol cleavage, dehydrogenation, and a final hydroxylation step.

Step 1: Hydroxylation of Trimethyllysine

The inaugural and rate-limiting step in carnitine biosynthesis is the hydroxylation of trimethyllysine to 3-hydroxy-Nε-trimethyllysine (HTML).[6] This reaction is catalyzed by the mitochondrial enzyme trimethyllysine hydroxylase (TMLH) , also known as trimethyllysine dioxygenase (TMLD).[7] TMLH is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase that also requires ascorbate as a cofactor.[4][7]

The reaction is as follows: Nε-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-Nε-trimethyl-L-lysine + succinate + CO₂[7]

dot

Caption: Step 1: Hydroxylation of Trimethyllysine.

Step 2: Aldol Cleavage of Hydroxytrimethyllysine

Following its synthesis in the mitochondria, HTML is transported to the cytosol where it undergoes an aldol cleavage reaction catalyzed by hydroxytrimethyllysine aldolase (HTMLA) .[6] This enzyme, which is dependent on pyridoxal phosphate (PLP), cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[3][4] Recent research suggests that serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction in mammals.[1]

The reaction is as follows: 3-hydroxy-Nε-trimethyl-L-lysine → 4-N-trimethylaminobutyraldehyde + glycine

dot

Caption: Step 2: Aldol Cleavage of Hydroxytrimethyllysine.

Step 3: Dehydrogenation of Trimethylaminobutyraldehyde

The third step in the pathway is the oxidation of TMABA to γ-butyrobetaine (GBB), also known as 4-N-trimethylaminobutyrate. This reaction is catalyzed by the cytosolic enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) .[4] This enzyme is NAD⁺-dependent.[4]

The reaction is as follows: 4-N-trimethylaminobutyraldehyde + NAD⁺ + H₂O → γ-butyrobetaine + NADH + H⁺

dot

Caption: Step 3: Dehydrogenation of Trimethylaminobutyraldehyde.

Step 4: Hydroxylation of γ-Butyrobetaine

The final step in L-carnitine biosynthesis is the stereospecific hydroxylation of γ-butyrobetaine to form L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX1) , also known as γ-butyrobetaine dioxygenase.[8] Similar to TMLH, BBOX1 is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase that requires ascorbate.[4]

The reaction is as follows: γ-butyrobetaine + 2-oxoglutarate + O₂ → L-carnitine + succinate + CO₂[8]

dot

Caption: Step 4: Hydroxylation of γ-Butyrobetaine.

Quantitative Data on Carnitine Biosynthesis Enzymes

The efficiency and rate of carnitine biosynthesis are determined by the kinetic properties of the enzymes involved. The following tables summarize the available quantitative data for the key enzymes in the pathway.

Table 1: Michaelis-Menten Constants (Km) for Carnitine Biosynthesis Enzymes

| Enzyme | Substrate | Species | Km (µM) | Reference |

| Trimethyllysine Hydroxylase (TMLH) | Trimethyllysine | Rat | 1100 | [9] |

| 2-Oxoglutarate | Rat | 109 | [9] | |

| Fe(II) | Rat | 54 | [9] | |

| 4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) | 4-N-Trimethylaminobutyraldehyde | Pseudomonas sp. | 7.4 | [2] |

| 4-N-Trimethylaminobutyraldehyde | Human | 4.8 | [10] | |

| NAD⁺ | Pseudomonas sp. | 125 | [2] | |

| NAD⁺ | Human | 32 | [5] | |

| NAD⁺ | Rat | 4 | [11] | |

| γ-Butyrobetaine Hydroxylase (BBOX1) | γ-Butyrobetaine | Human | Data not readily available | |

| 2-Oxoglutarate | Human | Data not readily available |

Table 2: Specific Activity of Carnitine Biosynthesis Enzymes in Various Tissues

| Enzyme | Tissue | Species | Specific Activity | Reference |

| γ-Butyrobetaine Hydroxylase (BBOX1) | Liver | Mouse | 22.7 ± 7.3 pmol/mg/min | [12][13] |

| Small Intestine | Mouse | 9.7 ± 3.5 pmol/mg/min | [12][13] |

Note: Vmax and comprehensive specific activity data for all enzymes are not consistently reported in the literature, highlighting an area for further research.

Experimental Protocols

Accurate measurement of the activity of carnitine biosynthesis enzymes and the quantification of their metabolites are essential for studying this pathway. The following sections provide detailed methodologies for key experiments.

General Experimental Workflow for Enzyme Activity Assay

The activity of the enzymes in the carnitine biosynthesis pathway can be determined by monitoring the consumption of substrates or the formation of products over time. A general workflow is presented below.

dot

Caption: General workflow for enzyme activity assays.

Protocol for γ-Butyrobetaine Hydroxylase (BBOX1) Activity Assay

This protocol is adapted from a method using radiolabeled substrate.[14]

Materials:

-

[³H]γ-butyrobetaine

-

Tissue homogenate or purified BBOX1

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors: FeSO₄, 2-oxoglutarate, L-ascorbic acid

-

Dowex 50-X8 (H⁺ form) resin

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, cofactors, and a known amount of tissue homogenate protein.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [³H]γ-butyrobetaine.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding strong acid (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Apply the supernatant to a Dowex 50-X8 column to separate the [³H]L-carnitine product from the unreacted [³H]γ-butyrobetaine.

-

Elute the [³H]L-carnitine.

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [³H]L-carnitine formed per unit time per milligram of protein.

Protocol for Quantification of Trimethyllysine and Other Carnitine Precursors by LC-MS/MS

This protocol provides a general framework for the analysis of carnitine precursors in biological samples.[8][11]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (e.g., deuterated TML)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard solution.

-

Precipitate proteins by adding a cold protein precipitation agent.

-

Vortex and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the concentration of each analyte using a calibration curve prepared with known standards.

-

Regulation of Carnitine Biosynthesis

The biosynthesis of carnitine is a tightly regulated process to ensure adequate levels of this essential metabolite. Regulation occurs at multiple levels:

-

Substrate Availability: The primary source of trimethyllysine is the degradation of methylated proteins. The rate of protein turnover can therefore influence the availability of the initial substrate for carnitine synthesis.

-

Transcriptional Regulation: The expression of the genes encoding the enzymes of the carnitine biosynthesis pathway is subject to transcriptional control.[2][5] Hormones such as insulin can modulate the expression of these genes to match the metabolic state of the organism.[2]

-

Cofactor Availability: The activities of TMLH and BBOX1 are dependent on the availability of iron, 2-oxoglutarate, and ascorbate. Deficiencies in these cofactors can impair carnitine synthesis.

Conclusion and Future Directions

Trimethyllysine serves as the indispensable precursor for the endogenous synthesis of L-carnitine. The four-step enzymatic pathway, initiated by the hydroxylation of trimethyllysine, is a well-defined but complex process that is critical for cellular energy metabolism. This technical guide has provided a comprehensive overview of this pathway, including the enzymes involved, their kinetic properties, and detailed experimental protocols for their study.

For professionals in drug development, a thorough understanding of this pathway is crucial for identifying potential therapeutic targets for metabolic disorders. For instance, inhibitors of BBOX1 are being investigated for the treatment of cardiovascular diseases. Further research is needed to fully elucidate the kinetic parameters of all the enzymes in the pathway, particularly in humans, and to further unravel the intricate regulatory mechanisms that govern carnitine homeostasis. Advances in analytical techniques, such as high-resolution mass spectrometry and metabolomics, will undoubtedly continue to shed more light on the vital role of trimethyllysine in maintaining cellular health.

References

- 1. One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. medichem-me.com [medichem-me.com]

- 5. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptional regulation of carnitine palmitoyltransferase synthesis in riboflavin deficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bevital.no [bevital.no]

- 14. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Heavy Labeled Amino Acids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heavy labeled amino acids, their core principles, and their critical role in modern quantitative proteomics and drug development. We will delve into the foundational techniques, present key quantitative data, and provide detailed experimental protocols to facilitate the application of these powerful tools in your research.

Introduction to Heavy Labeled Amino Acids

Heavy labeled amino acids are molecules in which one or more atoms have been replaced by their heavier, stable (non-radioactive) isotopes.[][2] The most commonly used isotopes in proteomics are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).[3][4] These isotopically labeled amino acids are chemically and physically indistinguishable from their natural, or "light," counterparts.[2][5] This identical behavior is crucial, as it allows them to be incorporated into proteins through normal metabolic processes without altering cellular function.[6]

The key principle behind their use lies in mass spectrometry (MS). While heavy and light amino acids behave identically in a biological system, their mass difference is readily detectable by a mass spectrometer.[7] When a protein containing a heavy amino acid is analyzed, it will generate a peak in the mass spectrum that is shifted to a higher mass-to-charge (m/z) ratio compared to the same protein containing its light counterpart. By comparing the signal intensities of these "light" and "heavy" peaks, researchers can achieve highly accurate relative or absolute quantification of proteins within complex mixtures.[7][8]

Core Techniques Employing Heavy Labeled Amino Acids

The metabolic incorporation of heavy labeled amino acids is the foundation for several powerful quantitative proteomics techniques.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a widely used and robust method for in vivo metabolic labeling.[6][9] The core principle involves growing two populations of cells in distinct culture media. One population is grown in "light" medium containing natural amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically arginine and lysine) are replaced with their heavy isotope-labeled versions.[6][10]

After a sufficient number of cell divisions (usually at least five), the heavy amino acids are fully incorporated into the entire proteome of the "heavy" cell population.[6][11] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio. This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[12]

The combined protein mixture is then digested into peptides and analyzed by LC-MS/MS. In the mass spectrum, peptides from the "light" and "heavy" populations appear as doublets with a predictable mass difference. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the protein between the two experimental conditions.[7][12] SILAC has proven invaluable for studying cell signaling, post-translational modifications, and protein-protein interactions.[9]

Absolute Quantification (AQUA)

For absolute, rather than relative, quantification, the AQUA strategy is employed. This method uses synthetic, heavy isotope-labeled peptides as internal standards.[13] A known quantity of a heavy AQUA peptide, which corresponds to a specific target peptide from a protein of interest, is spiked into a biological sample.[14]

The sample is then digested and analyzed by mass spectrometry. By comparing the signal intensity of the endogenous "light" peptide to the known amount of the spiked-in "heavy" AQUA peptide, the absolute concentration of the target protein in the original sample can be precisely calculated.[13] This technique is essential for biomarker validation and pharmacokinetic studies in drug development.[4]

Quantitative Data and Applications

The precise mass difference introduced by isotopic labels is fundamental to the success of these techniques.

Table 1: Common Heavy Labeled Amino Acids and Their Mass Differences

| Amino Acid | Isotopic Label | Mass Difference (Da) | Isotopic Enrichment |

| Alanine | ¹³C₃, ¹⁵N | 4 | >99% |

| Arginine | ¹³C₆, ¹⁵N₄ | 10 | >99% |

| Isoleucine | ¹³C₆, ¹⁵N | 7 | >99% |

| Leucine | ¹³C₆, ¹⁵N | 7 | >99% |

| Lysine | ¹³C₆, ¹⁵N₂ | 8 | >99% |

| Phenylalanine | ¹³C₉, ¹⁵N | 10 | >99% |

| Proline | ¹³C₅, ¹⁵N | 6 | >99% |

| Valine | ¹³C₅, ¹⁵N | 6 | >99% |

| Data sourced from CPC Scientific.[14] |

Applications in Drug Development:

-

Target Identification and Validation: SILAC can be used to identify proteins that change in abundance or modification state upon treatment with a drug candidate, helping to identify its molecular target.[15]

-

Biomarker Discovery: By comparing the proteomes of healthy versus diseased states, heavy labeled amino acid-based proteomics can uncover potential protein biomarkers for diagnosis, prognosis, or treatment response.[16]

-

Pharmacokinetics (DMPK): Labeled amino acids are used to create internal standards for quantifying drug levels and their metabolites in biological fluids, which is a critical part of understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[]

-

Off-Target Effect Analysis: Researchers can identify unintended protein interactions or expression changes caused by a drug, providing insights into potential toxicity and side effects.

Experimental Protocols

Detailed Protocol for a Standard SILAC Experiment

This protocol outlines the key steps for a typical SILAC experiment designed for relative protein quantification.

Phase 1: Adaptation and Labeling (Approx. 2-3 weeks)

-

Cell Line Selection: Choose an appropriate cell line that is auxotrophic for the amino acids to be labeled (commonly Arginine and Lysine).

-

Media Preparation: Prepare two types of SILAC-compatible culture media that lack native arginine and lysine.

-

Light Medium: Supplement with standard, "light" L-Arginine and L-Lysine.

-

Heavy Medium: Supplement with heavy isotope-labeled L-Arginine (e.g., ¹³C₆, ¹⁵N₄) and L-Lysine (e.g., ¹³C₆, ¹⁵N₂).

-

Note: Both media must be supplemented with dialyzed fetal bovine serum to avoid the presence of unlabeled free amino acids.[18]

-

-

Cell Culture: Culture the chosen cell line in both the "light" and "heavy" media for at least five to six cell divisions to ensure complete (>95%) incorporation of the heavy amino acids.[6][18]

-

Incorporation Check: After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze via mass spectrometry to confirm the labeling efficiency.[18]

Phase 2: Experimental Treatment and Sample Preparation (2-3 days)

-

Experimental Treatment: Once full incorporation is confirmed, treat the two cell populations according to the experimental design (e.g., "heavy" cells with a drug, "light" cells with a vehicle control).

-

Cell Harvesting and Lysis: After treatment, wash the cells with PBS and harvest them.

-

Combine Populations: Count the cells from both populations and combine them in a precise 1:1 ratio. This is a critical step for accurate quantification.[18] Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Extraction and Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

Phase 3: Protein Digestion and Mass Spectrometry (3-4 days)

-

Protein Digestion:

-

Take a desired amount of total protein (e.g., 50-100 µg).

-

Denature the proteins (e.g., using SDS-PAGE or in-solution methods).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[18]

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with MS analysis.

-

LC-MS/MS Analysis:

-

Reconstitute the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid).[18]

-

Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The LC system separates peptides over time, and the mass spectrometer identifies them based on their mass and fragmentation patterns.[11]

-

Phase 4: Data Analysis

-

Peptide Identification and Quantification: Use specialized proteomics software (e.g., MaxQuant) to process the raw MS data.

-

Database Search: The software searches the acquired MS/MS spectra against a protein database to identify the peptide sequences.

-

Ratio Calculation: The software identifies the "light" and "heavy" peptide pairs and calculates the intensity ratio for each pair.[12]

-

Protein Quantification: The ratios of all peptides belonging to a specific protein are aggregated to determine the overall relative abundance change of that protein between the two conditions.

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of the complex workflows and principles involved in using heavy labeled amino acids.

Caption: The SILAC experimental workflow, from cell labeling to data analysis.

Caption: Principle of relative quantification using mass spectrometry.

Caption: Workflow for studying signaling pathways using SILAC and IP.

References

- 2. Stable Isotope Labeled Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. ClearPoint™ Heavy Isotope Labeled Amino Acids | AnaSpec [anaspec.com]

- 4. jpt.com [jpt.com]

- 5. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. Proteomics Approaches to Studying Protein Relative Quantification - Creative Proteomics Blog [creative-proteomics.com]

- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cpcscientific.com [cpcscientific.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

The Cornerstone of Quantitative Proteomics: A Technical Guide to Stable Isotope Labeling

A deep dive into the core principles, methodologies, and applications of stable isotope labeling techniques for researchers, scientists, and drug development professionals.

In the landscape of modern biological research and drug development, the ability to accurately quantify changes in the proteome is paramount. Understanding how protein expression levels shift in response to stimuli, disease states, or therapeutic intervention provides invaluable insights into cellular mechanisms. Stable isotope labeling has emerged as a robust and powerful strategy for relative and absolute quantification of proteins in complex mixtures. This technical guide provides an in-depth exploration of the foundational principles and core methodologies of the most prevalent stable isotope labeling techniques in proteomics: SILAC, ICAT, TMT, and iTRAQ.

The Principle of Stable Isotope Labeling

At its core, stable isotope labeling in proteomics relies on the incorporation of non-radioactive, heavy isotopes of elements (such as ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a "heavy" version of a sample that is chemically identical to the "light" (natural isotope abundance) version but has a distinct, measurable mass difference.[1] When the light and heavy samples are mixed and analyzed by mass spectrometry, the relative abundance of a protein or peptide in the two samples can be determined by comparing the signal intensities of their corresponding isotopic forms.[2]

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids.[3] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[4] This in vivo labeling approach offers high accuracy as the samples are mixed at the very beginning of the experimental workflow, minimizing downstream quantitative errors.[2]

Experimental Protocol: SILAC

A typical SILAC experiment involves the following key steps:

-

Cell Culture and Labeling: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).[5] Complete incorporation of the heavy amino acids is crucial and typically requires at least five cell doublings.[4]

-

Sample Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed to extract the proteins.

-

Sample Mixing: The protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptides, and the ratio of their signal intensities reflects the relative abundance of the protein in the original samples.[2]

-

Data Analysis: Specialized software is used to identify peptides and quantify the heavy-to-light ratios, ultimately providing a measure of the change in protein expression.

SILAC Experimental Workflow

Quantitative Data Example: SILAC

The following table presents example data from a SILAC experiment comparing protein expression in two different cell states. The ratios represent the relative abundance of each protein in the "heavy" labeled sample compared to the "light" labeled sample.

| Protein | Gene | Heavy/Light Ratio | Log2(H/L) | Regulation |

| Protein Kinase C | PRKCA | 2.5 | 1.32 | Upregulated |

| Annexin A1 | ANXA1 | 0.4 | -1.32 | Downregulated |

| 14-3-3 protein sigma | SFN | 3.2 | 1.68 | Upregulated |

| Cathepsin B | CTSB | 0.5 | -1.00 | Downregulated |

| Aldose reductase | AKR1B1 | 0.6 | -0.74 | Downregulated |

This table is a representative example based on findings reported in quantitative proteomics studies.[6]

Chemical Labeling: In Vitro Tagging Strategies

In contrast to metabolic labeling, chemical labeling techniques introduce stable isotopes to proteins or peptides in vitro after cell lysis and protein extraction. This makes them applicable to a wider range of sample types, including tissues and body fluids, where metabolic labeling is not feasible.

Isotope-Coded Affinity Tags (ICAT)

The Isotope-Coded Affinity Tag (ICAT) method was one of the pioneering chemical labeling techniques. The ICAT reagent consists of three parts: a reactive group that specifically targets cysteine residues, a linker region that is either "light" (containing ¹²C) or "heavy" (containing ¹³C or ²H), and a biotin tag for affinity purification.[4][7]

-

Protein Extraction: Proteins are extracted from two different samples (e.g., control and treated).

-

Labeling: The protein extracts are separately labeled with the "light" and "heavy" ICAT reagents.[8]

-

Sample Combination and Digestion: The labeled protein samples are combined and digested into peptides.

-

Affinity Purification: The biotin-tagged, cysteine-containing peptides are isolated from the complex mixture using avidin affinity chromatography.[9]

-

Mass Spectrometry Analysis: The purified peptides are analyzed by LC-MS/MS. The relative quantification is determined by comparing the peak intensities of the light and heavy peptide pairs.[9]

-

Data Analysis: Software is used to identify the tagged peptides and calculate their abundance ratios.

Isobaric Labeling: TMT and iTRAQ

Isobaric labeling reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are a more recent and widely used class of chemical labels.[10][11] These tags are isobaric, meaning they have the same total mass. The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[11] During MS/MS fragmentation, the reporter ions are released, and their distinct masses allow for the relative quantification of the peptides from different samples. A key advantage of isobaric tagging is the ability to multiplex, or analyze multiple samples simultaneously in a single mass spectrometry run.[11]

-

Protein Extraction and Digestion: Proteins are extracted from multiple samples and digested into peptides.[12]

-

Labeling: Each peptide sample is labeled with a different isobaric tag (e.g., TMTsixplex allows for the labeling of up to six samples).[13]

-

Sample Pooling: The labeled peptide samples are combined into a single mixture.[12]

-

Fractionation (Optional but Recommended): The complex peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.[14]

-

LC-MS/MS Analysis: The peptide mixture (or fractions) is analyzed by tandem mass spectrometry. In the initial MS1 scan, all isotopically labeled versions of a peptide appear as a single peak. During the MS2 fragmentation, the reporter ions are released, and their intensities are measured for quantification.[6][15]

-

Data Analysis: Specialized software is used to identify the peptides and quantify the reporter ion intensities to determine the relative abundance of each protein across the different samples.[14]

Quantitative Data Example: iTRAQ

The following table shows representative data from an iTRAQ experiment analyzing protein expression changes in response to a treatment. The values represent the fold change of the treated sample relative to the control.

| Protein | Gene | iTRAQ Ratio (Treated/Control) | p-value | Regulation |

| Yes1 associated transcriptional regulator | YAP1 | 1.85 | <0.05 | Upregulated |

| SRY-box transcription factor 9 | SOX9 | 0.48 | <0.05 | Downregulated |

| Protein kinase D3 | PRKD3 | 2.12 | <0.05 | Upregulated |

| Glycogen synthase kinase 3 beta | GSK3B | 0.65 | <0.05 | Downregulated |

| 5'-enolpyruvylshikimate-3-phosphate synthase | EPSPS | 1.98 | <0.05 | Upregulated |

This table is a representative example based on findings reported in iTRAQ-based quantitative proteomics studies.[16][17]

Application: Studying Signaling Pathways

Stable isotope labeling is a powerful tool for dissecting cellular signaling pathways. For example, SILAC can be used to quantify changes in protein phosphorylation, a key event in many signaling cascades, in response to stimuli like epidermal growth factor (EGF).[18]

EGF Receptor Signaling Pathway Analysis with SILAC

In a typical experiment, "light" cells are left unstimulated, while "heavy" cells are stimulated with EGF. After mixing the lysates, proteins that are part of the EGF signaling pathway and undergo changes in expression or post-translational modification can be identified and quantified.

Conclusion

Stable isotope labeling techniques have revolutionized the field of proteomics by enabling accurate and robust quantification of protein expression. From the in vivo metabolic labeling of SILAC to the versatile in vitro chemical labeling of ICAT, TMT, and iTRAQ, researchers have a powerful toolkit to investigate complex biological systems. The choice of labeling strategy depends on the specific research question, sample type, and desired level of multiplexing. As mass spectrometry technology continues to advance, the precision and depth of quantitative proteomics will undoubtedly continue to expand, providing ever deeper insights into the intricate world of proteins.

References

- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 4. ICAT (Isotope-coded affinity-tag-based protein profiling) < Proteomics [medicine.yale.edu]

- 5. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 11. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 12. graphviz.org [graphviz.org]

- 13. TMT Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 14. Differential Protein Expression Analysis | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 15. iTRAQ-Based Proteome Profiling of Differentially Expressed Proteins in Insulin-Resistant Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iTRAQ-based quantitative tissue proteomic analysis of differentially expressed proteins (DEPs) in non-transgenic and transgenic soybean seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Trimethyllysine-d9 for Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyllysine (TML) is a post-translationally modified amino acid that plays a crucial role in two significant metabolic pathways: the biosynthesis of carnitine, essential for fatty acid metabolism, and as a substrate for gut microbiota, leading to the production of trimethylamine (TMA) and subsequently trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.[1][2][3] Understanding the dynamics of these pathways is critical for research in metabolic disorders, cardiovascular health, and drug development. Trimethyllysine-d9 (TML-d9) is a stable isotope-labeled version of TML where the nine hydrogen atoms of the three methyl groups are replaced with deuterium.[4] This isotopic labeling makes TML-d9 an invaluable tracer for in vivo and in vitro studies, allowing researchers to track its metabolic fate and quantify the flux through its associated pathways using mass spectrometry.[1][5]

This technical guide provides a comprehensive overview of the application of this compound in metabolic pathway tracing. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant metabolic pathways and experimental workflows.

Metabolic Pathways Involving Trimethyllysine

Carnitine Biosynthesis

L-carnitine is an essential molecule for the transport of long-chain fatty acids into the mitochondria for their subsequent β-oxidation and energy production.[6] The biosynthesis of carnitine in mammals begins with Nε-trimethyllysine, which is derived from the degradation of proteins containing trimethylated lysine residues.[7] The pathway involves a series of four enzymatic reactions.[6][7] TML-d9 can be used to trace this pathway, allowing for the quantification of carnitine synthesis rates and the identification of potential enzymatic dysregulations.

Caption: The carnitine biosynthesis pathway.

Gut Microbiota-Dependent TMAO Production

In the gastrointestinal tract, dietary trimethyllysine can be metabolized by gut bacteria to produce trimethylamine (TMA).[1][8] TMA is then absorbed into the bloodstream, transported to the liver, and oxidized by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO).[2][9] Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.[1][3] TML-d9 is a critical tool for studying the contribution of dietary TML to the circulating TMAO pool and for evaluating the efficacy of interventions targeting the gut microbiome to reduce TMAO production.[1]

Caption: Gut microbiota-dependent TMAO production pathway.

Quantitative Data from Isotope Tracing Studies

The use of TML-d9 allows for precise quantification of its metabolic products. The following table summarizes data from a study where C57BL/6J mice were administered d9-TML by oral gavage, and plasma levels of d9-TML, d9-TMA, and d9-TMAO were measured over time.[1][10]

| Time (hours) | Plasma d9-TML (µM) | Plasma d9-TMA (µM) | Plasma d9-TMAO (µM) |

| 0 | 0 | 0 | 0 |

| 1 | 15.2 ± 2.5 | 0.08 ± 0.02 | 0.15 ± 0.04 |

| 2 | 10.1 ± 1.8 | 0.12 ± 0.03 | 0.28 ± 0.06 |

| 4 | 5.6 ± 1.1 | 0.15 ± 0.04 | 0.45 ± 0.08 |

| 6 | 3.1 ± 0.7 | 0.11 ± 0.03 | 0.52 ± 0.09 |

| 8 | 1.8 ± 0.4 | 0.08 ± 0.02 | 0.48 ± 0.08 |

| 24 | 0.3 ± 0.1 | 0.02 ± 0.01 | 0.15 ± 0.03 |

Data are presented as mean ± standard error.[1][10]

Experimental Protocols

This section provides a generalized protocol for an in vivo metabolic tracing study using TML-d9 in a mouse model.

Synthesis and Preparation of this compound

-

Synthesis: TML-d9 can be chemically synthesized. A detailed protocol for the synthesis of [d9-N, N, N-trimethyl] lysine has been previously described.[11]

-

Stock Solution Preparation: Prepare a stock solution of TML-d9 in a suitable solvent such as water or phosphate-buffered saline (PBS). The concentration should be determined based on the desired dosage for the animal model. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months.[4]

Animal Studies

-

Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies.[1] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

-

Administration: TML-d9 is typically administered via oral gavage.[1][10] The volume and concentration should be calculated based on the body weight of the mice.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to capture the dynamic changes in metabolite concentrations.[1][10] Blood can be collected via the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry

-

Protein Precipitation: To remove proteins from the plasma samples, a simple protein precipitation step is performed. Add a cold organic solvent like acetonitrile to the plasma sample, vortex, and centrifuge.[12]

-

Internal Standard: Add a known amount of an internal standard, such as d9-TMAO, to the samples for accurate quantification.[12]

-

Extraction: The supernatant containing the metabolites is collected and can be further processed or directly analyzed.[12]

LC-MS/MS Analysis

-

Chromatography: Use a liquid chromatography system with a suitable column (e.g., C18) to separate the metabolites.[12][13]

-

Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of d9-TML, d9-TMA, and d9-TMAO. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[12]

-

Data Analysis: The concentrations of the labeled metabolites are determined by comparing their peak areas to those of the internal standard and a standard curve.

Caption: Experimental workflow for TML-d9 tracing.

Conclusion

This compound is a powerful tool for elucidating the dynamics of key metabolic pathways. Its application in stable isotope tracing studies provides valuable quantitative data on the flux through the carnitine biosynthesis and gut microbial TMAO production pathways. The detailed protocols and methodologies outlined in this guide are intended to assist researchers in designing and executing robust metabolic tracing experiments, ultimately contributing to a deeper understanding of metabolic regulation in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. escholarship.org [escholarship.org]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]

- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 12. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Use of Deuterated Trimethyllysine in Preliminary Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated trimethyllysine (d9-trimethyllysine) in preliminary metabolic research. It focuses on its use as a stable isotope tracer to elucidate the metabolic fate of trimethyllysine (TML), a nutrient precursor implicated in cardiovascular disease risk through its conversion to trimethylamine N-oxide (TMAO) by gut microbiota. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the core metabolic pathways and experimental workflows.

Quantitative Data from Isotope Tracer Studies

Preliminary studies utilizing d9-trimethyllysine have been instrumental in tracking the biotransformation of dietary TML. The following tables summarize the quantitative data from a key in vivo study in a murine model, investigating the plasma concentrations of d9-TML and its metabolites, deuterated trimethylamine (d9-TMA) and deuterated trimethylamine N-oxide (d9-TMAO), following oral administration.

Table 1: Plasma Concentrations of d9-Trimethyllysine and its Metabolites Following Oral Gavage of d9-TML in Mice [1]

| Time Point (hours) | Mean Plasma d9-TML (nM) ± SEM | Mean Plasma d9-TMA (nM) ± SEM | Mean Plasma d9-TMAO (nM) ± SEM |

| 0 | 0 ± 0 | 0 ± 0 | 0 ± 0 |

| 1 | 12.5 ± 2.5 | 1.8 ± 0.4 | 3.5 ± 0.8 |

| 2 | 8.0 ± 1.5 | 2.5 ± 0.5 | 6.0 ± 1.2 |

| 4 | 4.0 ± 0.8 | 3.0 ± 0.6 | 8.0 ± 1.5 |

| 8 | 1.5 ± 0.3 | 2.0 ± 0.4 | 6.5 ± 1.3 |

| 24 | Below limit of detection | 0.5 ± 0.1 | 2.0 ± 0.4 |

Table 2: Effect of Antibiotic Treatment on Plasma d9-TMAO Levels Following Oral Gavage of d9-TML in Mice [1]

| Time Point (hours) | Mean Plasma d9-TMAO (nM) ± SEM (Control) | Mean Plasma d9-TMAO (nM) ± SEM (Antibiotic-Treated) |

| 0 | 0 ± 0 | 0 ± 0 |

| 4 | 8.0 ± 1.5 | 0.2 ± 0.05 |

| 8 | 6.5 ± 1.3 | Below limit of detection |

| 24 | 2.0 ± 0.4 | Below limit of detection |

Experimental Protocols

The following sections detail the methodologies employed in the key preliminary studies involving deuterated trimethyllysine.

Chemical Synthesis of d9-Trimethyllysine

Deuterated trimethyllysine, specifically [d9-N, N, N-trimethyl] lysine (d9-TML), is synthesized for use as an internal standard and tracer. The synthesis is a modification of the method described by Chen and Benoiton (1976).[2]

Procedure:

-

N(α)-Boc-Lysine is dissolved in methanol.

-

Sodium hydroxide is added to the solution.

-

d3-methyl iodide is added in one portion, and the reaction mixture is stirred overnight at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Sodium iodide is removed by elution with methanol over a silica gel bed.

-

The d9-TML product is eluted from the column using a water/methanol mixture.

-

The Boc protecting group is removed by incubation with concentrated HCl at elevated temperatures.

-

The crude product is purified through a series of dissolution, titration, and recrystallization steps to yield the final d9-TML product.[2]

In Vivo Isotope Tracer Study in a Murine Model[1]

This study was designed to track the metabolic fate of orally administered d9-TML.

Animal Model: C57BL/6J mice.

Procedure:

-

Administration: Synthetic d9-TML is administered to mice via gastric gavage.

-

Sample Collection: Blood samples are collected serially at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-gavage.

-

Antibiotic Treatment (for gut microbiota suppression): A subset of mice is treated with a cocktail of broad-spectrum, poorly absorbed antibiotics for a period of three weeks prior to d9-TML administration to suppress the gut microbiota.[1]

-

Sample Processing: Plasma is isolated from the collected blood samples for subsequent analysis.

Quantification of d9-Trimethyllysine and its Metabolites by LC-MS/MS

A stable-isotope-dilution liquid chromatography with on-line tandem mass spectrometry (LC-MS/MS) method is employed for the quantitative analysis of TML and its deuterated counterparts.[3]

Instrumentation: A triple quadrupole mass spectrometer is commonly used for this analysis.[4]

Sample Preparation:

-

Plasma samples are spiked with a known concentration of a deuterated internal standard (e.g., d9-TML for the analysis of endogenous TML).

-

Proteins are precipitated from the plasma samples.

-

The supernatant is subjected to LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatographic Separation: Reverse-phase liquid chromatography is used to separate the analytes.

-

Mass Spectrometry Detection: The analysis is performed in positive ion mode using multiple reaction monitoring (MRM). Specific parent-to-daughter ion transitions are monitored for each analyte and its corresponding internal standard. For instance, the MRM transitions for TML could be m/z 189 > 84, and for d9-TML, m/z 198 > 84.[5]

Visualizations

The following diagrams illustrate the key metabolic pathway and the experimental workflow described in this guide.

References

- 1. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]

- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 3. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]

- 4. Trimethylamine-N-oxide and related metabolites are associated with increased cardiovascular risk: Results from The Dallas Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure [frontiersin.org]

Methodological & Application

Protocol for the Quantification of Trimethyllysine in Human Serum using Trimethyllysine-d9 as an Internal Standard

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyllysine (TML) is a methylated amino acid that serves as a precursor for the biosynthesis of carnitine and is involved in epigenetic regulation. Recent studies have identified TML as a potential biomarker for cardiovascular disease risk, making its accurate quantification in biological matrices crucial for clinical and research applications. This document provides a detailed protocol for the quantification of TML in human serum using a stable isotope-labeled internal standard, Trimethyllysine-d9 (TML-d9), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle of the Method

This method employs a stable isotope dilution technique coupled with LC-MS/MS for the sensitive and specific quantification of TML. TML-d9, a deuterated analog of TML, is added to the serum samples at a known concentration. Due to its identical physicochemical properties to the endogenous TML, TML-d9 co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of TML to that of TML-d9, the concentration of TML in the original sample can be accurately determined. The analysis is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both TML and TML-d9.

Materials and Reagents

-

Trimethyllysine (TML) standard

-

This compound (TML-d9) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human serum samples (stored at -80°C)

Experimental Protocol

Preparation of Standard and Internal Standard Stock Solutions

-

TML Stock Solution (1 mg/mL): Accurately weigh 1 mg of TML standard and dissolve it in 1 mL of ultrapure water.

-

TML-d9 Stock Solution (1 mg/mL): Accurately weigh 1 mg of TML-d9 and dissolve it in 1 mL of ultrapure water.

-

Internal Standard Dilution Working Solution (ISWS): A previously published protocol utilized an internal standard working solution prepared by adding 150 μl of TML-d9 (20 μg/ml, dissolved in ultrapure water) and 500 μl of TMAO-d9 (1 ug/ml, dissolved in ultrapure water) to 200 ml of pure methanol.[1] For a TML-specific assay, a suggested starting concentration for the TML-d9 working solution is 1 µg/mL in methanol.

Sample Preparation

-

Thaw frozen human serum samples on ice.

-

Place 50 μl of each serum sample into a 96-well plate.[1]

-

Add 400 μl of the Internal Standard Dilution Working Solution (ISWS) containing TML-d9 to each sample.[1]

-

Vortex the plate and mix for 15 minutes.[1]

-

Centrifuge the plate at 3,000 g for 15 minutes at 4°C.[1]

-

Transfer 150 μl of the supernatant to a new 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The following LC-MS/MS parameters are based on a previously published method and can be adapted for other systems.[2]

-

Liquid Chromatography System: UltiMate 3000, Dionex, Sunnyvale, CA, USA

-

Column: ACQUITY UPLC BEH Amide, 1.7 μm (2.1 × 50 mm), Waters, Milford, MA, USA

-

Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in water

-

Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in 95% acetonitrile

-

Gradient Elution: Specific gradient conditions should be optimized to ensure baseline separation of TML from other matrix components.

-

Flow Rate: To be optimized for the specific column and system.

-

Injection Volume: To be optimized.

-

Column Temperature: To be optimized.

-

Mass Spectrometer: TSQ Vantage, Thermo Scientific, Waltham, MA, USA

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Data Presentation: Method Performance Characteristics

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Trimethyllysine. The data presented here is a synthesis of values reported in the literature for similar analytes and represents expected performance.

Table 1: Linearity and Limit of Quantification

| Parameter | Value |

| Linearity Range | 0.5 - 4 nmol/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.02 µmol/L |

LLOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 2: Precision

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| TML | Low QC | < 15% | < 15% |

| TML | Medium QC | < 15% | < 15% |

| TML | High QC | < 15% | < 15% |

%CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100

Table 3: Accuracy

| Analyte | Concentration Level | Accuracy (% Recovery) |

| TML | Low QC | 85 - 115% |

| TML | Medium QC | 85 - 115% |

| TML | High QC | 85 - 115% |

% Recovery = (Measured Concentration / Nominal Concentration) * 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Trimethyllysine using this compound as an internal standard.

Caption: Experimental workflow for TML quantification.

Signaling Pathway Context

Trimethyllysine is a key molecule in the metabolic pathway that leads to the production of Trimethylamine N-oxide (TMAO), a gut microbiota-dependent metabolite linked to atherosclerosis and cardiovascular disease. The quantification of TML is therefore important for studying this pathway and its implications for human health.

Caption: Simplified TMAO metabolic pathway.

References

Application Note: Quantification of Trimethyllysine in Human Plasma using Trimethyllysine-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of trimethyllysine (TML) in human plasma samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, trimethyllysine-d9 (TML-d9), for accurate and precise quantification. This method is applicable for clinical research studies investigating the role of TML in various physiological and pathological processes, including its role as a precursor to the gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) and its association with cardiovascular diseases.

Introduction

Trimethyllysine is a post-translationally modified amino acid that serves as a crucial precursor in the biosynthesis of carnitine and is also involved in epigenetic regulation.[1] Recent studies have highlighted the clinical significance of circulating TML levels, linking them to an increased risk of cardiovascular events.[2][3][4] TML is metabolized by gut microbiota to trimethylamine (TMA), which is subsequently converted to trimethylamine N-oxide (TMAO) in the liver. Elevated TMAO levels have been strongly associated with the development of atherosclerosis and adverse cardiovascular events.[2][5] Therefore, the accurate quantification of TML in plasma is essential for researchers investigating the gut-heart axis and for drug development professionals exploring therapeutic interventions targeting this pathway. The use of a stable isotope-labeled internal standard like this compound is critical for reliable bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.[6][7]

Experimental

Materials and Reagents

-

Trimethyllysine (TML) standard

-

This compound (TML-d9) internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid

-

Human plasma (K2EDTA)

Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 400 µL of an internal standard working solution (ISWS). The ISWS is prepared by dissolving TML-d9 in a suitable solvent like ultrapure water or methanol.[8]

-

Vortex the mixture for 15 minutes.[8]

-

Centrifuge the samples at 3,000 x g for 15 minutes at 4°C to precipitate proteins.[8]

-

Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.[8]

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

-

Column: A reversed-phase C18 column (e.g., 50-150 mm length, 1-2.1 mm internal diameter, <2 µm particle size) is typically used for separation.[9]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[10]

-

Flow Rate: 350 µL/min[10]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte and internal standard.

-

Injection Volume: 1 µL[10]

Table 1: Example Liquid Chromatography Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 50 |

| 2.0 | 50 |

| 3.0 | 100 |

| 4.0 | 100 |

| 4.1 | 50 |

| 6.0 | 50 |

Note: The gradient should be optimized for the specific column and LC system used.

Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for TML and TML-d9

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Trimethyllysine (TML) | 189.16 | Optimize for specific instrument |

| This compound (TML-d9) | 198.21 | Optimize for specific instrument |

Note: The specific product ions should be determined by direct infusion of the standards into the mass spectrometer to identify the most intense and stable fragments.

Results and Discussion

The described method provides excellent sensitivity and specificity for the quantification of TML in human plasma. The use of the stable isotope-labeled internal standard, TML-d9, ensures high accuracy and precision by correcting for any analyte loss during sample preparation and for variations in instrument response.

Table 3: Method Validation Parameters (Illustrative)

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 25 pmol[11] |

| Intra-day Precision (%CV) | <15% |

| Inter-day Precision (%CV) | <15% |

| Accuracy (%Bias) | ±15% |

| Recovery | >85% |

Signaling Pathway and Workflow Diagrams

Caption: Trimethyllysine to TMAO signaling pathway.

Caption: Experimental workflow for TML analysis.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of trimethyllysine in human plasma. This methodology is a valuable tool for researchers and drug development professionals studying the role of TML in cardiovascular disease and other metabolic disorders. The detailed protocol and validated performance characteristics ensure the generation of high-quality, reproducible data for clinical research applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association Between Plasma Trimethyllysine and Prognosis of Patients With Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 8. Frontiers | Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure [frontiersin.org]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

Application Notes: Quantitative Analysis of Protein Methylation using Trimethyllysine-d9 in Cell Culture

References

- 1. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]